molecular formula C8H14N4O B1524546 3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide CAS No. 1184792-82-2

3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No.: B1524546
CAS No.: 1184792-82-2
M. Wt: 182.22 g/mol
InChI Key: PKDGAQWUHZZHSR-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an amino group attached to the pyrazole ring and a dimethylamide group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Amination: The pyrazole core is then subjected to amination to introduce the amino group at the 3-position.

  • Amide Formation: Finally, the amide group is introduced by reacting the amino group with dimethylcarbamoyl chloride under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amines or amides.

  • Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including kinase inhibition.

  • Medicine: It is investigated for its therapeutic potential in various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

3-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is compared with other similar pyrazole derivatives, such as 3-amino-1H-pyrazole and 4-amino-3,5-dimethyl-1H-pyrazole. While these compounds share the pyrazole core, the presence of different substituents and functional groups results in distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazole

  • 4-Amino-3,5-dimethyl-1H-pyrazole

  • 3-Amino-1-methyl-1H-pyrazole

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-11(2)8(13)4-6-12-5-3-7(9)10-12/h3,5H,4,6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGAQWUHZZHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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